Zolpidem-d6 6-Carboxylic Acid Methyl Ester
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Overview
Description
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is a deuterium-labeled derivative of Zolpidem, a widely used sedative-hypnotic medication. The compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Zolpidem. Its molecular formula is C20H15D6N3O3, and it has a molecular weight of 357.44 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 6-Carboxylic Acid Methyl Ester involves the incorporation of deuterium atoms into the Zolpidem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Zolpidem-d6 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Zolpidem-d6 6-Carboxylic Acid.
Reduction: Zolpidem-d6 6-Carboxylic Acid Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of Zolpidem.
Biology: Employed in biological studies to understand the pharmacokinetics and biodistribution of Zolpidem.
Medicine: Utilized in clinical research to investigate the metabolic pathways and potential drug interactions of Zolpidem.
Mechanism of Action
The mechanism of action of Zolpidem-d6 6-Carboxylic Acid Methyl Ester is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This results in increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The parent compound, used as a sedative-hypnotic medication.
Zolpidem 6-Carboxylic Acid: A major metabolite of Zolpidem.
Zolpidem Phenyl-4-Carboxylic Acid: Another metabolite formed through phenolic hydroxylation.
Uniqueness
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. The incorporation of deuterium atoms provides a distinct advantage in mass spectrometry, enabling researchers to differentiate between the labeled compound and its non-labeled counterparts .
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3/i2D3,3D3 |
InChI Key |
PJGUQNRCDQDKRX-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C |
Origin of Product |
United States |
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